Undeca-1,3-dien-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undeca-1,3-dien-1-OL is an organic compound characterized by the presence of a hydroxyl group (-OH) attached to a carbon chain with two conjugated double bonds. This compound is part of the broader class of dienols, which are known for their unique chemical properties and reactivity. The structure of this compound makes it a valuable intermediate in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Undeca-1,3-dien-1-OL typically involves the use of conjugated dienes and appropriate reagents to introduce the hydroxyl group. One common method is the metal-catalyzed reductive coupling of 1,3-enynes to various electrophiles, which efficiently produces conjugated dienes connected to functional groups like alcohols . Another approach involves the use of p-quinone methides and sulfonyl allenols in a formal [4+2] annulation reaction to access spiro[5.5]undeca-1,4-dien-3-one scaffolds .
Industrial Production Methods
Industrial production of this compound often relies on large-scale chemical processes that utilize readily available starting materials and efficient catalytic systems. The use of transition metal catalysts, such as palladium complexes, is common in these processes to ensure high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
Undeca-1,3-dien-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halogenated compounds.
Scientific Research Applications
Undeca-1,3-dien-1-OL has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism by which Undeca-1,3-dien-1-OL exerts its effects involves interactions with molecular targets such as enzymes and receptors. The conjugated double bonds and hydroxyl group play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. Specific pathways and targets may vary depending on the context of its application .
Comparison with Similar Compounds
Similar Compounds
(3E,5Z)-undeca-1,3,5-triene: Another dienol with similar structural features but different reactivity and applications.
(3E)-undeca-1,3,5,9-tetraene: Known for its distinct odor profile and used in fragrance applications.
Uniqueness
Undeca-1,3-dien-1-OL is unique due to its specific arrangement of double bonds and hydroxyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications, distinguishing it from other similar dienols .
Properties
CAS No. |
61231-73-0 |
---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
undeca-1,3-dien-1-ol |
InChI |
InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h8-12H,2-7H2,1H3 |
InChI Key |
JTPZVWQYQWWIII-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC=CC=CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.